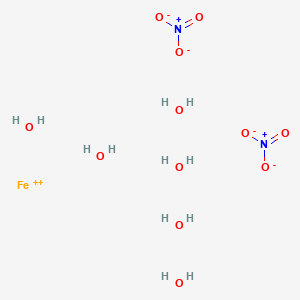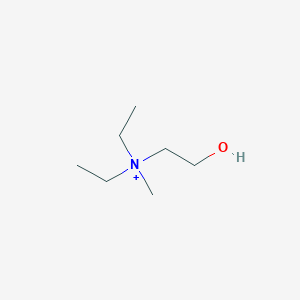
6-Chloro-2,2'-bipyridine
Übersicht
Beschreibung
6-Chloro-2,2'-bipyridine is a significant compound in the field of chemistry, particularly in synthesis and coordination chemistry. It has been the subject of various studies due to its unique molecular structure and properties.
Synthesis Analysis
- The synthesis of 6-Chloro-2,2'-bipyridine involves specific reactions and intermediate stages. For example, the compound 6-Chloro-4,4′-dimethyl-2,2′-bipyridine is synthesized and characterized, including its NMR characterization and crystal structure analysis (Conterosito et al., 2016).
Molecular Structure Analysis
- The molecular structure of 6-Chloro-2,2'-bipyridine derivatives is characterized by dihedral angles between phenyl rings and other structural features. In one study, the dihedral angle in the N-oxide reaction intermediate was found to be 161.77°, while the final product was almost planar with a dihedral angle of 179.15° (Conterosito et al., 2016).
Chemical Reactions and Properties
- 6-Chloro-2,2'-bipyridine engages in various chemical reactions, leading to different compounds. For instance, its reactivity is explained in terms of allylic substitution and rearrangement mechanisms in some studies (Bodar-Houillon et al., 1999).
Physical Properties Analysis
- The physical properties, such as crystal packing and interactions, are explored in various studies. In one case, CH–O interactions and H•••H and C•••H contacts were significant in the crystal packing of 6-Chloro-2,2'-bipyridine derivatives (Conterosito et al., 2016).
Chemical Properties Analysis
- The chemical properties of 6-Chloro-2,2'-bipyridine, such as its reactivity and interaction with other compounds, are detailed in various studies. Its reactivity with nucleophiles and potential as a building block for supermolecules are examples of its diverse chemical properties (Bodar-Houillon et al., 1999).
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry
- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
- Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
-
Electrochemical Sensor
- A new Co (II) compound [Co (5,5′-dmbpy) 2 (NCS) 2] was prepared by reacting Co (NO 3) 2 ·6H 2 O, 5,5′-dimethyl-2,2′-bipyridine ligand, and Na (SCN) .
- The nano-scale size of [Co (5,5′-dmbpy) 2 (NCS) 2] was synthesized using a sonochemical process .
- This compound was used to create an electrochemical sensor for simultaneous detection of acetaminophen and naproxen .
- The sensor had a detection range over the concentration range of 0.009–325.0 μM, with a detection limit of 5.0 nM (S/N = 3) for acetaminophen . For naproxen, the detection limit (S/N = 3) was calculated to be 0.03 μM .
-
Supramolecular Chemistry
-
Catalysis
- Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis .
- Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
- Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
- There are several recent reviews on the synthesis of bipyridine derivatives but the aim of this review is to categorize recent research findings over the last 30 years, focusing on metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
-
Photosensitizers
-
Viologens
-
Biophotovoltaic Devices
- Aqueous-soluble bipyridine cobalt (II/III) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices .
- Due to its stability and reduction potential, photosystem I (PSI) is attractive as the photosensitizer in biophotovoltaic devices .
- The researchers characterized aqueous and organic solvent soluble synthetic bipyridine-based cobalt complexes as redox mediators for PSI-based biophotovoltaics applications .
- They also reported on photocurrent generation from Co mediator-PSI biophotovoltaic devices .
-
Synthesis of Other Chemical Compounds
-
Preparation of Co (II) Compound
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCUTZKABNKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455781 | |
| Record name | 6-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2'-bipyridine | |
CAS RN |
13040-77-2 | |
| Record name | 6-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(pyridin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)











